4-Ethylbenzene-1-sulfonothioic O-acid
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Overview
Description
4-Ethylbenzene-1-sulfonothioic O-acid is an organic compound that belongs to the class of sulfonic acids It is characterized by the presence of a sulfonothioic acid group attached to an ethylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethylbenzene-1-sulfonothioic O-acid can be synthesized through the sulfonation of ethylbenzene using sulfuric acid. The reaction typically involves the addition of sulfuric acid to ethylbenzene, followed by heating to promote the sulfonation process. The resulting product is then purified to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation reactors where ethylbenzene is continuously fed into the reactor along with sulfuric acid. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The separation of the desired isomer from other possible isomers is achieved through techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4-Ethylbenzene-1-sulfonothioic O-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonothioic group to other functional groups, such as thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Products include sulfonic acids and other oxidized derivatives.
Reduction: Products include thiols and other reduced derivatives.
Substitution: Products include various substituted benzene derivatives.
Scientific Research Applications
4-Ethylbenzene-1-sulfonothioic O-acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Ethylbenzene-1-sulfonothioic O-acid involves its interaction with specific molecular targets and pathways. The sulfonothioic group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Ethylbenzenesulfonic acid: Similar structure but lacks the sulfonothioic group.
4-Methylbenzenesulfonothioic O-acid: Similar structure with a methyl group instead of an ethyl group.
Benzene-1-sulfonothioic O-acid: Similar structure but lacks the ethyl group.
Uniqueness
4-Ethylbenzene-1-sulfonothioic O-acid is unique due to the presence of both an ethyl group and a sulfonothioic group, which confer distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
804430-40-8 |
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Molecular Formula |
C8H10O2S2 |
Molecular Weight |
202.3 g/mol |
IUPAC Name |
(4-ethylphenyl)-hydroxy-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C8H10O2S2/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3,(H,9,10,11) |
InChI Key |
OVWRPXSRYQIOMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=S)O |
Origin of Product |
United States |
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